molecular formula C24H15N5O7 B14521790 4-Phenyl-1,10-phenanthroline;2,4,6-trinitrophenol CAS No. 62366-02-3

4-Phenyl-1,10-phenanthroline;2,4,6-trinitrophenol

Cat. No.: B14521790
CAS No.: 62366-02-3
M. Wt: 485.4 g/mol
InChI Key: UZXLAROGXQSQFS-UHFFFAOYSA-N
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Description

4-Phenyl-1,10-phenanthroline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-Phenyl-1,10-phenanthroline and 2,4,6-trinitrophenol. 4-Phenyl-1,10-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound known for its chelating properties and use in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-1,10-phenanthroline can be synthesized through a series of reactions involving phenanthroline derivatives. One common method involves the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The phenyl group is introduced through further substitution reactions.

2,4,6-Trinitrophenol is typically prepared by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid or a nitrate salt . This method ensures a high yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-Phenyl-1,10-phenanthroline involves large-scale Skraup reactions with optimized conditions to maximize yield and minimize by-products. For 2,4,6-trinitrophenol, industrial production focuses on controlled nitration processes to ensure safety and efficiency, given the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

2,4,6-Trinitrophenol primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenyl-1,10-phenanthroline has significant applications in coordination chemistry as a chelating ligand, forming stable complexes with metal ions. These complexes are used in catalysis, material science, and as probes in biochemical assays . In contrast, 2,4,6-trinitrophenol is widely used in the production of explosives, dyes, and as a reagent in analytical chemistry .

Mechanism of Action

4-Phenyl-1,10-phenanthroline exerts its effects by chelating metal ions, forming stable complexes that can participate in various catalytic and biochemical processes. The chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with metal ions . 2,4,6-Trinitrophenol acts primarily as an oxidizing agent, with its nitro groups playing a crucial role in its reactivity and explosive properties .

Properties

CAS No.

62366-02-3

Molecular Formula

C24H15N5O7

Molecular Weight

485.4 g/mol

IUPAC Name

4-phenyl-1,10-phenanthroline;2,4,6-trinitrophenol

InChI

InChI=1S/C18H12N2.C6H3N3O7/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H

InChI Key

UZXLAROGXQSQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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